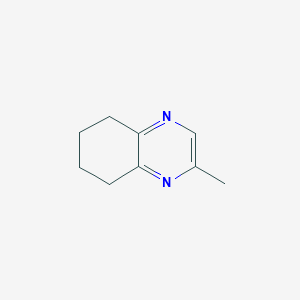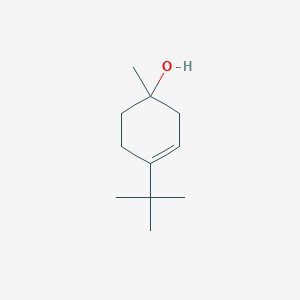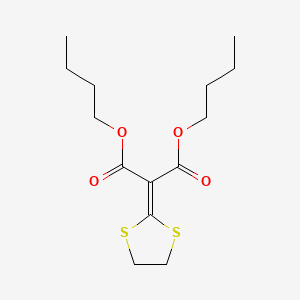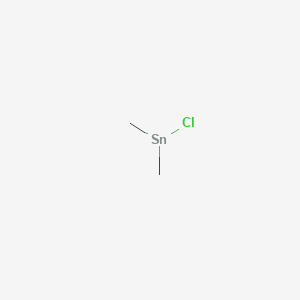
2-Methyl-5,6,7,8-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol It belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline can be achieved through several methods. One common approach involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . Another method includes the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound . These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
2-Methyl-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and selenium dioxide as a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield tetrahydroquinoxaline derivatives .
Applications De Recherche Scientifique
2-Methyl-5,6,7,8-tetrahydroquinoxaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a P2X1-purinoceptor antagonist, which could have implications for the treatment of various diseases . In medicine, it has been investigated for its potential as an anti-HIV agent and as a compound that can inhibit cancer progression by targeting the CXCR4 chemokine receptor . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mécanisme D'action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on P2X1 receptors, which are involved in the contraction of smooth muscle cells . As a CXCR4 antagonist, it blocks the interaction between the CXCR4 receptor and its ligand, thereby inhibiting cancer cell migration and proliferation .
Comparaison Avec Des Composés Similaires
2-Methyl-5,6,7,8-tetrahydroquinoxaline can be compared with other similar compounds, such as 5,6,7,8-tetrahydroquinoxaline and 2-phenyl-5,6,7,8-tetrahydroquinoxaline . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, 2-phenyl-5,6,7,8-tetrahydroquinoxaline has been studied for its P2X1-purinoceptor activity, whereas this compound has broader applications in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable scaffold for drug development
Propriétés
Numéro CAS |
38917-65-6 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-methyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 |
Clé InChI |
JSAHYTOSTYPFIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2CCCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)



![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)



![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)


![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)


